4-Ethyl-2-nitrophenol
Overview
Description
4-Ethyl-2-nitrophenol is a chemical compound that is part of a broader class of nitrophenols. These compounds are characterized by a nitro group (-NO2) and a phenolic (-OH) group attached to a benzene ring. The presence of the ethyl group at the para position relative to the nitro group is a distinguishing feature of this compound. Nitrophenols are known for their various applications in the chemical industry, including their use as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Synthesis Analysis
The synthesis of nitrophenol derivatives can be achieved through various methods. For instance, the synthesis of ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates was accomplished using ethyl 4-nitrobenzylthioacetate with dicarbonyl compounds, indicating a method that could potentially be adapted for the synthesis of 4-ethyl-2-nitrophenol derivatives . Another relevant synthesis approach is the preparation of organic salts based on ethylenediaminium divalent cation with 4-nitrophenolate, which provides insights into the synthesis of nitrophenol compounds .
Molecular Structure Analysis
The molecular structure of nitrophenol derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of 2-(N,N-dimethylaminomethyl)-4-nitrophenol was determined by X-ray diffraction, revealing a zwitterionic form in the solid state . Similarly, the structure of a complex of 2-ethylpyridine with 2,6-dichloro-4-nitrophenol was elucidated, showing strong charge separation . These studies provide a foundation for understanding the molecular structure of 4-ethyl-2-nitrophenol.
Chemical Reactions Analysis
Nitrophenol derivatives participate in various chemical reactions due to their functional groups. The solvatochromic behavior of nitro-substituted phenolates, which can be used as probes for investigating solvent mixtures, is one such example . Additionally, the synthesis of ethyl-2-(4-aminophenoxy) acetate from 4-nitrophenol through alkylation and selective reduction demonstrates the reactivity of the nitro group .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenol derivatives are influenced by their molecular structure. The synthesis and characterization of ethylenediaminium nitrophenolate salts revealed the importance of hydrogen-bonded networks in stabilizing the crystal lattice . The spectroscopic properties of these compounds, such as IR and UV/Vis spectra, provide valuable information about their electronic structure and potential interactions with other molecules .
Scientific Research Applications
Environmental Impact and Remediation
4-Ethyl-2-nitrophenol, a derivative of nitrophenols, is significant in environmental studies, especially concerning water pollution. Nitrophenols are known for their use in manufacturing explosives, pharmaceuticals, pesticides, pigments, and dyes. Research has shown their toxic effects on methanogenic systems, with implications for wastewater treatment and environmental remediation efforts (Haghighi Podeh, Bhattacharya, & Qu, 1995).
Detection and Analysis
Advancements in detection methods for nitrophenol compounds have been developed. Liquid chromatography with electrochemical detection offers a sensitive and rapid method for determining various nitropesticides and their metabolites, including 4-nitrophenol, which can be applied to environmental monitoring (Galeano-Díaz et al., 2000).
Catalytic Reduction and Nanotechnology
Nanotechnology plays a crucial role in addressing environmental pollutants like 4-nitrophenol. Bismuth oxide nanoparticles decorated on carbon nanotubes have shown promising results for the electroreduction of 4-nitrophenol, highlighting the potential for nanomaterials in pollution control (Dighole et al., 2020). Similarly, Fe@Au core-shell nanoparticles anchored on graphene oxide have been used for the catalytic reduction of nitrophenol compounds, offering insights into industrial applications for wastewater treatment (Gupta et al., 2014).
Safety And Hazards
Future Directions
The reduction of 4-nitrophenol to 4-aminophenol with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway . Future studies may focus on the effects of solvent properties on reaction kinetics for the optimization of the catalytic performance of metallic nanoparticles in the liquid phase 4-NP reduction .
properties
IUPAC Name |
4-ethyl-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWRRUKHBWTRPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205074 | |
Record name | 4-Ethyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2-nitrophenol | |
CAS RN |
56520-98-0 | |
Record name | 4-Ethyl-2-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56520-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-2-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056520980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ETHYL-2-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H11LD71YUH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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